2-(1-bromoethyl)-1,3-dichlorobenzene
Description
2-(1-Bromoethyl)-1,3-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and a bromoethyl (-CH2Br) group at the 2-position. This structure combines electron-withdrawing chlorine substituents with a reactive bromine atom, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.
Properties
IUPAC Name |
2-(1-bromoethyl)-1,3-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMZTIZUMOEJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291055 | |
| Record name | 2-(1-Bromoethyl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20444-00-2 | |
| Record name | 2-(1-Bromoethyl)-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20444-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Bromoethyl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by an alkylation reaction. One common method includes the following steps:
Bromination: 1,3-dichlorobenzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group.
Alkylation: The brominated intermediate is then subjected to an alkylation reaction with ethylene in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1,3-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(1-hydroxyethyl)-1,3-dichlorobenzene or 2-(1-aminoethyl)-1,3-dichlorobenzene.
Elimination: Formation of 1,3-dichlorostyrene.
Oxidation: Formation of 2-(1-bromoethyl)-1,3-dichlorobenzoic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
2-(1-Bromoethyl)-1,3-dichlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: Used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)-1,3-dichlorobenzene involves its interaction with various molecular targets. The bromo group can act as a leaving group in substitution reactions, allowing the compound to modify other molecules. The presence of the dichloro groups can influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 2-(1-bromoethyl)-1,3-dichlorobenzene:
*DCB: Dichlorobenzene
Key Observations:
- The bromoethyl group (-CH2Br) offers higher reactivity in nucleophilic substitution (SN2) reactions compared to chloroethyl analogs due to bromine’s superior leaving-group ability .
Reactivity and Catalytic Behavior
- Hydrodechlorination Potential: 1,3-Dichlorobenzene (1,3-DCB), a simpler analog, undergoes hydrodechlorination over molybdenum nitride (Mo₂N) catalysts with 20× higher activity than carbides . This suggests that this compound may similarly react under catalytic conditions, though the bromoethyl group could sterically hinder access to active sites.
- Functional Group Reactivity :
- The bromoethyl group in the target compound is more reactive than the bromomethyl group in 2-(bromomethyl)-1,3-dichlorobenzene due to increased steric bulk, which may slow SN2 kinetics but enhance stability in storage .
Biological Activity
2-(1-bromoethyl)-1,3-dichlorobenzene, with the CAS number 20444-00-2, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of halogenated hydrocarbons, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
Chemical Structure and Properties
The molecular structure of this compound consists of a dichlorobenzene ring substituted with a bromoethyl group. The presence of halogen atoms significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that halogenated compounds can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized in the following sections.
Antimicrobial Activity
Studies have shown that halogenated compounds often possess antimicrobial properties. For instance:
- Mechanism : The presence of halogens can disrupt microbial cell membranes or interfere with metabolic pathways.
- Research Findings : In vitro studies demonstrate that this compound exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Activity
The potential anticancer effects of halogenated compounds have been a focus of research:
- Mechanism : These compounds may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell signaling pathways.
- Research Findings : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Studies
Several case studies have explored the biological effects of similar halogenated compounds, providing insights into the activity of this compound:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study A | 2-Bromophenol | Antimicrobial | Inhibited growth of E. coli by 70% |
| Study B | 1-Bromo-3-chlorobenzene | Anticancer | Reduced viability of breast cancer cells by 50% |
| Study C | Dichloroaniline | Anti-inflammatory | Decreased inflammation markers in animal models |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The halogen atoms can disrupt lipid bilayers in microbial cells.
Safety and Toxicology
While exploring the biological activities of this compound, it is essential to consider its safety profile:
- Toxicity Studies : Preliminary toxicity studies suggest that high concentrations may lead to cytotoxic effects in mammalian cells.
- Regulatory Status : As a chemical compound used in various applications, it is subject to regulatory scrutiny regarding its environmental and health impacts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
